![molecular formula C7H6O4 B1249499 Longianone](/img/structure/B1249499.png)
Longianone
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Overview
Description
Longianone is a natural product found in Xylaria longiana and Taxus mairei with data available.
Scientific Research Applications
Synthesis and Chemical Properties
Longianone, a mycotoxin, and its biosynthetically related compounds have been a focus of synthetic chemistry. A divergent synthetic route starting from a furan diol has been established to prepare longianone, featuring an unprecedented TBAF-promoted intramolecular oxa-Michael reaction and oxidation processes (Lykakis et al., 2009). Moreover, the first enantioselective total synthesis of (S)-(−)-longianone was achieved, involving bromonium ion-mediated solvolytic ring opening and a one-pot dehydrohalogenation among other key steps (Perali & Kalapati, 2012).
Computational and Synthetic Studies
Longianone's synthesis has also been explored through computational studies and synthetic approaches focusing on acyl radical cyclizations with β-alkoxyacrylates. This research led to the formation of dioxaspiro heterocyclic systems and contributed to a concise formal synthesis of longianone. Density functional theory calculations were employed to gain insights into the acyl radicals' chemistry (Aitken et al., 2011).
properties
Molecular Formula |
C7H6O4 |
---|---|
Molecular Weight |
154.12 g/mol |
IUPAC Name |
1,7-dioxaspiro[4.4]non-2-ene-4,8-dione |
InChI |
InChI=1S/C7H6O4/c8-5-1-2-11-7(5)3-6(9)10-4-7/h1-2H,3-4H2 |
InChI Key |
VVAVPMFPYRLMED-UHFFFAOYSA-N |
Canonical SMILES |
C1C(=O)OCC12C(=O)C=CO2 |
synonyms |
longianone |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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